molecular formula C13H26O2 B1429350 Tridecanoic-2,2-d2 acid(9CI) CAS No. 64118-44-1

Tridecanoic-2,2-d2 acid(9CI)

Cat. No.: B1429350
CAS No.: 64118-44-1
M. Wt: 216.36 g/mol
InChI Key: SZHOJFHSIKHZHA-XUWBISKJSA-N
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Description

Tridecanoic-2,2-d2 acid(9CI), also known as 2,2-Dideutero-11-tridecanoic acid, is an important deuterated fatty acid used in scientific experiments. It is a long-chain fatty acid and a straight-chain saturated fatty acid . It is complexed to β-cyclodextrin (β-CD) for structural studies and can exist in three polymeric forms (A′, B′ and C′) when crystallized .


Synthesis Analysis

The synthesis of Tridecanoic-2,2-d2 acid(9CI) involves reaction with sodium hydroxide and water-d2 at 200 degrees Celsius for 72 hours .


Molecular Structure Analysis

The molecular structure of Tridecanoic-2,2-d2 acid(9CI) can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tridecanoic-2,2-d2 acid(9CI) has been used in the synthesis of silver nanoparticles (AgNPs) which have shown higher antimicrobial efficacy than Tridecanoic-2,2-d2 acid itself .


Physical And Chemical Properties Analysis

Tridecanoic-2,2-d2 acid(9CI) is a solid substance. Its boiling point is 236 °C/100 mmHg and its melting point is 41-42 °C (lit.) . The molecular weight of Tridecanoic-2,2-d2 acid(9CI) is 216.36 g/mol .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of tridecanoic acid was determined, revealing its triclinic nature with specific dimensions and angles. This structural analysis is crucial for understanding its physical and chemical properties (Goto & Asada, 1980).

  • Phase Transitions in Polymer Matrices : Research has been conducted on the phase transitions of tridecanoic acid when crystallized in oriented polymer matrices. This study contributes to understanding its behavior in various temperatures and states (Moskvina et al., 1984).

  • Synthesis of Dideuterated and Enantiomers : There has been significant work on the preparation of mono and dideuterated tridecanoic acids. Such derivatives are important for biochemical studies, especially in understanding the role of desaturases (Abad et al., 2000).

  • Application in Analytical Chemistry : Tridecanoic acid has been used as a surrogate standard in the determination of fatty acids in sludges and wastewater, showcasing its importance in environmental analysis (Casado et al., 1998a), (Casado et al., 1998b).

  • Investigation of Kinetics and Structural Changes : Studies have investigated the kinetics of phase transitions in tridecanoic acid, providing insights into its structural changes during heating (Marikhin et al., 2017).

  • Antimicrobial Properties and Nanoparticle Synthesis : Tridecanoic acid isolated from Bacillus sp. LBF-01 showed antimicrobial properties. Its potential was further enhanced through the synthesis of silver nanoparticles, demonstrating its application in disease control (Chowdhury et al., 2021).

Safety and Hazards

Tridecanoic-2,2-d2 acid(9CI) is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Tridecanoic-2,2-d2 acid(9CI) has potential applications in the control of bacterial infections. It has been shown to inhibit Escherichia coli persistence and biofilm formation . Furthermore, the silver nanoparticles synthesized using Tridecanoic-2,2-d2 acid have shown higher antimicrobial efficacy, suggesting potential use in disease control .

Properties

IUPAC Name

2,2-dideuteriotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-XUWBISKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-44-1
Record name Tridecanoic-2,2-D2 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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